molecular formula C18H20N4O3 B12175472 2-(2,4-dioxo-1,3-diazaspiro[4.4]non-3-yl)-N-(1-methyl-1H-indol-4-yl)acetamide

2-(2,4-dioxo-1,3-diazaspiro[4.4]non-3-yl)-N-(1-methyl-1H-indol-4-yl)acetamide

Cat. No.: B12175472
M. Wt: 340.4 g/mol
InChI Key: UOGPQNGORHBGBB-UHFFFAOYSA-N
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Description

2-(2,4-dioxo-1,3-diazaspiro[44]non-3-yl)-N-(1-methyl-1H-indol-4-yl)acetamide is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dioxo-1,3-diazaspiro[4.4]non-3-yl)-N-(1-methyl-1H-indol-4-yl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the spirocyclic core and the subsequent attachment of the indole moiety. Common reagents used in these reactions include acetic anhydride, indole derivatives, and various catalysts to facilitate the formation of the spirocyclic structure .

Industrial Production Methods

This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dioxo-1,3-diazaspiro[4.4]non-3-yl)-N-(1-methyl-1H-indol-4-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could result in the formation of alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

2-(2,4-dioxo-1,3-diazaspiro[4.4]non-3-yl)-N-(1-methyl-1H-indol-4-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2,4-dioxo-1,3-diazaspiro[4.4]non-3-yl)-N-(1-methyl-1H-indol-4-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets are still under investigation, but preliminary studies suggest that the compound may interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one Hydrochloride
  • (2,4-Dioxo-1,3-diazaspiro[4.4]non-3-yl)acetic acid
  • (2,4-dioxo-1,3-diazaspiro[4.4]non-3-yl)acetonitrile

Uniqueness

Compared to similar compounds, 2-(2,4-dioxo-1,3-diazaspiro[4.4]non-3-yl)-N-(1-methyl-1H-indol-4-yl)acetamide stands out due to its unique spirocyclic structure and the presence of the indole moiety. This combination of structural features may contribute to its distinct chemical and biological properties, making it a valuable compound for further research and development .

Properties

Molecular Formula

C18H20N4O3

Molecular Weight

340.4 g/mol

IUPAC Name

2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)-N-(1-methylindol-4-yl)acetamide

InChI

InChI=1S/C18H20N4O3/c1-21-10-7-12-13(5-4-6-14(12)21)19-15(23)11-22-16(24)18(20-17(22)25)8-2-3-9-18/h4-7,10H,2-3,8-9,11H2,1H3,(H,19,23)(H,20,25)

InChI Key

UOGPQNGORHBGBB-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C(C=CC=C21)NC(=O)CN3C(=O)C4(CCCC4)NC3=O

Origin of Product

United States

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